![molecular formula C13H15BrN4O2 B585819 Brodimoprim-d6 CAS No. 1346599-93-6](/img/structure/B585819.png)
Brodimoprim-d6
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Overview
Description
Brodimoprim-d6 is a labelled analogue of Brodimoprim . Brodimoprim is a structural derivative of trimethoprim, where the 4-methoxy group of trimethoprim is replaced with a bromine atom . It is a selective inhibitor of bacterial dihydrofolate reductase .
Molecular Structure Analysis
The molecular formula of Brodimoprim-d6 is C13H9D6BrN4O2 . It has a molecular weight of 345.22 . The structure includes a pyrimidine ring attached to a brominated and dimethoxylated phenyl ring .Scientific Research Applications
Dihydrofolate Reductase Inhibitor
Brodimoprim-d6 is an orally active dihydrofolate reductase inhibitor . Dihydrofolate reductase is an enzyme that plays a crucial role in the synthesis of nucleotides and the metabolism of folate . By inhibiting this enzyme, Brodimoprim-d6 can prevent the growth of certain bacteria, making it a valuable tool in the study of bacterial growth and antibiotic resistance .
Broad Spectrum Antibacterial Activity
Brodimoprim-d6 is highly active against a broad spectrum of gram-negative and gram-positive bacteria . This makes it useful in studying various types of bacterial infections and in developing new antibacterial treatments .
Treatment of Upper Respiratory Tract Infections
Brodimoprim-d6 has been used in the treatment of upper respiratory tract infections . It has shown efficacy in treating conditions such as acute sinusitis and otitis media . This makes it a valuable tool in the study and treatment of these conditions .
Comparative Studies with Other Antibiotics
Brodimoprim-d6 has been used in comparative studies with other antibiotics like ampicillin, erythromycin, and cefalexin . These studies help in understanding the relative efficacy and tolerance of different antibiotics, guiding the choice of treatment for various infections .
Analytical Standard
Brodimoprim-d6 is used as an analytical standard in various research and analytical applications . As an analytical standard, it can be used to calibrate instruments, validate methods, and control the quality of assays .
Study of Bacterial Dihydrofolate Reductases
Brodimoprim-d6 has been found to be more effective than trimethoprim against a variety of bacterial dihydrofolate reductases . This makes it a useful tool in the study of these enzymes and in the development of new inhibitors .
Mechanism of Action
properties
IUPAC Name |
5-[[4-bromo-3,5-bis(trideuteriomethoxy)phenyl]methyl]pyrimidine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4O2/c1-19-9-4-7(5-10(20-2)11(9)14)3-8-6-17-13(16)18-12(8)15/h4-6H,3H2,1-2H3,(H4,15,16,17,18)/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCRRLMMHNLSCP-WFGJKAKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Br)OC)CC2=CN=C(N=C2N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=CC(=C1Br)OC([2H])([2H])[2H])CC2=CN=C(N=C2N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Brodimoprim-d6 |
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